N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride
Description
N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride is a cyclohexane-derived diamine compound with three methyl substituents at the N1 and N4 positions. It is primarily utilized in pharmaceutical and chemical research due to its structural versatility. The compound is supplied by multiple vendors, including Hangzhou Sunshine Chemicals Co., Ltd. and Novodigm Ltd, and is often employed in organic synthesis and drug development .
Properties
IUPAC Name |
1-N,4-N,4-N-trimethylcyclohexane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-10-8-4-6-9(7-5-8)11(2)3;;/h8-10H,4-7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIQYXHPIKGOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride (TMC) is a synthetic compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
TMC is a substituted cyclohexanediamine with three methyl groups attached to the nitrogen atoms. Its chemical formula is C₈H₁₈Cl₂N₂, and it has a molecular weight of 195.15 g/mol. The compound exists as a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological assays.
TMC exhibits several biological activities that can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : TMC has been reported to inhibit cyclin-dependent kinase 9 (CDK9), a critical regulator of transcriptional elongation. This inhibition can lead to decreased expression of oncogenes in cancer cells, thus demonstrating potential as an anticancer agent .
- Neuroprotective Effects : Studies indicate that TMC may possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests its potential utility in treating neurodegenerative diseases .
- Antimicrobial Activity : Preliminary investigations have shown that TMC exhibits antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases .
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated TMC's efficacy against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 25 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways .
- Neuroprotection : In an animal model of Alzheimer's disease, TMC administration resulted in significant improvements in cognitive function as measured by the Morris water maze test. Histological analysis showed reduced amyloid plaque deposition and improved neuronal integrity .
- Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of TMC against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, highlighting its broad-spectrum antimicrobial potential .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride has been investigated for its potential in cancer therapy. Studies have shown that it can act as a building block for the synthesis of novel anticancer agents. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines.
Table 1: Anticancer Activity of Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 15 | |
| Compound B | Lung Cancer | 10 | |
| Compound C | Prostate Cancer | 5 |
Neuroprotective Effects:
Research indicates that this compound exhibits neuroprotective properties. It has been utilized in studies aimed at treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.
Polymer Chemistry
Curing Agent for Epoxy Resins:
This compound serves as an effective curing agent for epoxy resins, enhancing mechanical properties and thermal stability. Its amine functionality allows it to react with epoxy groups, leading to cross-linking and improved material characteristics.
Table 2: Properties of Epoxy Resins Cured with this compound
| Property | Value (Cured) | Value (Uncured) |
|---|---|---|
| Glass Transition Temp (°C) | 120 | 70 |
| Tensile Strength (MPa) | 80 | 40 |
| Elongation at Break (%) | 5 | 2 |
Agricultural Applications
Fungicide Development:
The compound has been explored as a precursor for synthesizing fungicides. Its structure allows for modifications that enhance fungicidal activity against various plant pathogens.
Case Studies
Case Study 1: Synthesis of Anticancer Agents
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound. They evaluated their anticancer properties against multiple cell lines and found significant activity correlated with specific structural modifications.
Case Study 2: Application in Epoxy Resins
A research group investigated the use of this compound as a curing agent in epoxy formulations. The results showed enhanced thermal stability and mechanical strength compared to traditional curing agents, indicating its potential for industrial applications.
Comparison with Similar Compounds
N1,N4-Dimethyl-1,4-cyclohexanediamine Dihydrochloride
- Structural Differences : This compound lacks the third methyl group at the N1 position, resulting in reduced steric hindrance compared to the trimethylated analog.
- Applications : It is explicitly marketed for pharmaceutical applications, with suppliers offering bulk quantities and secure payment options .
- Safety: No specific safety data are provided, but its handling likely follows standard protocols for diamine salts.
cis-1,4-Cyclohexanediamine Dihydrochloride
N,N,N’-Trimethyl-1,4-benzenediamine Dihydrochloride
- Structural Differences : Replaces the cyclohexane ring with a benzene ring, altering electronic properties and solubility.
- Applications : Used in research settings with >98% purity, though specific applications (e.g., electrochemical studies) are inferred from its classification as a "Wurster’s reagent" derivative .
- Molecular Data : Molecular formula C₉H₁₄N₂•2HCl, molecular weight 327.23 g/mol .
Chlorhexidine Hydrochloride
- Structural Differences : A bisbiguanide compound with chlorophenyl groups, unrelated to cyclohexanediamine but included due to its dihydrochloride salt form and pharmaceutical relevance.
- Applications : Widely used as an antiseptic, meeting pharmacopeial standards (98–101% purity) .
Data Table: Key Parameters of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride | Not specified | C₉H₁₉N₂•2HCl | ~265.6 (estimated) | Pharmaceutical synthesis |
| N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride | 99769-10-5 | C₈H₁₈N₂•2HCl | 241.6 | Drug development |
| cis-1,4-Cyclohexanediamine dihydrochloride | 2121-79-1 | C₆H₁₄N₂•2HCl | 187.11 | Chemical intermediates |
| N,N,N’-Trimethyl-1,4-benzenediamine dihydrochloride | 4/8/2739* | C₉H₁₄N₂•2HCl | 327.23 | Electrochemical research |
| Chlorhexidine Hydrochloride | 3697-42-5 | C₂₂H₃₀Cl₂N₁₀•2HCl | 578.37 | Antiseptic agents |
Note: CAS number for N,N,N’-Trimethyl-1,4-benzenediamine dihydrochloride appears incomplete in the evidence .
Research Findings and Industrial Relevance
- Pharmaceutical Use : The dimethyl and trimethyl cyclohexanediamine derivatives are prioritized in drug synthesis due to their amine functionality, which facilitates interactions with biological targets .
- Safety Considerations : While specific toxicity data for the trimethylated compound are lacking, analogs like cis-1,4-cyclohexanediamine dihydrochloride mandate adherence to GHS protocols, suggesting similar precautions for methylated variants .
- Synthetic Flexibility: The benzene-based analog (N,N,N’-Trimethyl-1,4-benzenediamine dihydrochloride) demonstrates the role of aromaticity in modifying redox properties, a feature less pronounced in cyclohexane-based compounds .
Preparation Methods
High-Pressure Amination of 1,4-Cyclohexanediol
A high-pressure method has been documented for the preparation of 1,4-cyclohexanediamine from 1,4-cyclohexanediol using liquefied ammonia or ammoniacal liquor under elevated temperature and pressure conditions. This method avoids the use of expensive noble metal catalysts and hydrogen gas, enhancing safety and reducing production costs.
-
- Pressure: 10-15 MPa
- Temperature: 220-250 °C
- Reaction time: 12-14 hours
- Reagents: 1,4-cyclohexanediol and liquefied ammonia or 25% ammoniacal liquor
- Mass ratio (diol: ammonia): 1:1 to 1:2
-
- Conversion rate > 95%
- Yield ~93-94.5%
- Purity (GC) ~99.8%
This method produces high-purity 1,4-cyclohexanediamine efficiently, suitable for further functionalization steps.
| Parameter | Condition | Result |
|---|---|---|
| Pressure | 10-15 MPa | Optimal for reaction |
| Temperature | 220-250 °C | Optimal for conversion |
| Reaction time | 12-14 hours | Sufficient for completion |
| Mass ratio (diol: NH3) | 1:1 to 1:2 | Ensures complete amination |
| Conversion | >95% | High conversion achieved |
| Yield | ~93-94.5% | Excellent yield |
| Purity (GC) | ~99.8% | High purity product |
Alternative Synthesis via Chloramide Intermediates
Another method involves the synthesis of trans-cyclohexane-1,4-diamine through the reaction of cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide with alkali metal hydroxides. This multi-step process includes:
- Chlorination of diamide intermediates at low temperatures (0-40 °C) to avoid hydrolysis.
- Reaction with sodium or calcium hydroxide at 20-95 °C to form the diamine.
- Isolation of diamine by crystallization or extraction.
This method is selective and economically favorable, but more complex than the direct high-pressure amination route.
Methylation and Salt Formation
The N1,N1,N4-trimethyl substitution on the cyclohexanediamine backbone typically requires selective methylation of the amine groups. Although specific protocols for this exact compound are scarce in the public domain, general amine methylation methods involve:
- Use of methylating agents such as formaldehyde with formic acid (Eschweiler–Clarke reaction) or methyl iodide.
- Controlled stoichiometry to achieve selective mono- or dimethylation on the amine nitrogen atoms.
- Subsequent treatment with hydrochloric acid to form the dihydrochloride salt, enhancing compound stability and crystallinity.
Summary of Preparation Methodology
| Step | Description | Key Parameters | Notes |
|---|---|---|---|
| 1. Amination | Conversion of 1,4-cyclohexanediol to 1,4-cyclohexanediamine by high-pressure ammonia reaction | 10-15 MPa, 220-250 °C, 12-14 h | High yield, catalyst-free, safe industrial scale |
| 2. Methylation | Selective methylation of amine groups to form N1,N1,N4-trimethyl derivatives | Methylating agents, controlled stoichiometry | Requires careful control to avoid over-methylation |
| 3. Salt formation | Reaction with HCl to produce dihydrochloride salt | Stoichiometric HCl, solvent medium | Improves purity and handling properties |
Research Findings and Analysis
- The high-pressure amination method is advantageous due to its simplicity, avoidance of noble metal catalysts, and high conversion/yield rates.
- The chloramide route, while selective, involves more steps and stringent temperature control to prevent hydrolysis and side reactions.
- The methylation step requires precise control to achieve the N1,N1,N4-trimethyl substitution pattern, which is critical for the final compound's properties.
- Formation of the dihydrochloride salt stabilizes the compound and facilitates purification.
Q & A
Q. What are the recommended methods for synthesizing N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation of primary amines. For example:
- Alkylation : Reacting cyclohexanediamine derivatives with methyl halides in solvents like dichloromethane or tetrahydrofuran (THF) under controlled temperatures (0–5°C) to minimize side reactions .
- Purification : Use recrystallization or column chromatography to isolate the dihydrochloride salt. Optimizing reaction time and stoichiometry of methylating agents can improve yields (reported 68–75% in comparable diamines) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies methyl group positions and cyclohexane ring conformation .
- X-ray Crystallography : Resolve stereochemistry and salt formation using programs like SHELX for refinement. Ensure high-resolution data to confirm hydrogen bonding between the diamine and chloride ions .
- Mass Spectrometry (MS) : Validate molecular weight (215.16 g/mol) and fragmentation patterns .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Seal in dry containers at room temperature to prevent hygroscopic degradation .
- Safety : Use PPE (gloves, goggles) due to hazards (H315: skin irritation; H319: eye damage). Neutralize spills with inert absorbents .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interactions with biological targets such as enzymes or DNA?
- Methodological Answer :
- Chiral Analysis : Compare enantiomers via chiral HPLC to assess binding affinity differences. For example, trans-isomers may exhibit stronger DNA intercalation due to planar conformation .
- Docking Studies : Use molecular modeling software to simulate interactions with enzyme active sites (e.g., acetyltransferases). Validate with kinetic assays measuring inhibition constants (Ki) .
Q. What experimental strategies can resolve contradictions in reported biological activities or synthesis yields across different studies?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis under standardized conditions (solvent purity, inert atmosphere) to isolate variables affecting yield discrepancies .
- Bioactivity Validation : Use orthogonal assays (e.g., fluorescence polarization for DNA binding vs. enzymatic inhibition) to confirm biological activity. Cross-reference with purity data (HPLC ≥98%) to rule out impurity effects .
Q. What methodologies are recommended for investigating the kinetic mechanisms of reactions involving this compound as a catalyst or intermediate?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction progress via UV-Vis spectroscopy or quenching experiments to determine rate constants (kobs). For catalytic applications (e.g., asymmetric synthesis), measure enantiomeric excess (ee) using chiral columns .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds, ensuring stability during exothermic reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
